molecular formula C12H26N2O B13268650 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol

2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol

Cat. No.: B13268650
M. Wt: 214.35 g/mol
InChI Key: FUIAQUYIFPIXHC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol involves multiple steps, typically starting with the formation of the piperidine ring. Common synthetic routes include:

Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol can be compared to other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol , also known by its CAS number 1340390-77-3 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H26N2OC_{12}H_{26}N_2O with a molecular weight of 214.35 g/mol . The structural configuration includes a piperidine ring, which is known for its role in various biological activities due to its ability to interact with neurotransmitter systems.

Research indicates that compounds with similar structures often interact with various receptors in the central nervous system (CNS), particularly opioid and dopamine receptors. The piperidine moiety allows for modulation of neurotransmitter release, which can affect pain perception, mood, and cognitive functions.

Pharmacological Effects

  • Analgesic Properties : Preliminary studies suggest that derivatives of this compound may exhibit analgesic effects comparable to established opioids. The interaction with opioid receptors could provide pain relief without the severe side effects associated with traditional opioid medications.
  • Antimicrobial Activity : Some studies have evaluated the antimicrobial potential of related compounds through in vitro assays. For instance, a series of piperidine derivatives demonstrated significant antimicrobial activity against various bacterial strains, indicating a potential for developing new antibiotics .
  • Anticancer Potential : Recent investigations into similar compounds have shown promising anticancer activity. Molecular docking studies revealed that certain piperidine derivatives could inhibit key enzymes involved in cancer cell proliferation, suggesting a pathway for therapeutic development .

Data Tables

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeObserved EffectReference
AnalgesicPain relief comparable to opioids
AntimicrobialSignificant activity against bacteria
AnticancerInhibition of cancer cell proliferation

Case Studies

Case Study 1: Analgesic Efficacy
A study conducted on a series of piperidine derivatives demonstrated that one compound closely related to this compound exhibited a significant reduction in pain response in animal models when compared to morphine, suggesting potential as a safer alternative for pain management.

Case Study 2: Antimicrobial Properties
In vitro testing against Staphylococcus aureus and Escherichia coli showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin, indicating promising antimicrobial activity .

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

2-[(1-propan-2-ylpiperidin-4-yl)amino]butan-1-ol

InChI

InChI=1S/C12H26N2O/c1-4-11(9-15)13-12-5-7-14(8-6-12)10(2)3/h10-13,15H,4-9H2,1-3H3

InChI Key

FUIAQUYIFPIXHC-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1CCN(CC1)C(C)C

Origin of Product

United States

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